Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Overview
Description
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is an organic compound with the molecular formula C12H13FO5. This compound is a derivative of benzoic acid and contains both ester and ether functional groups. It is characterized by the presence of a fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to around 80°C for several hours to ensure complete reaction. The product is then isolated by precipitation in ice water and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also integrated into the process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic catalysts.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 5-fluoro-2-hydroxybenzoic acid and ethanol.
Reduction: 5-fluoro-2-(2-hydroxyethoxy)benzoate.
Scientific Research Applications
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is largely dependent on its interactions with biological targets. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The ester and ether groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Contains a methoxy group instead of a fluorine atom, leading to variations in chemical properties and applications.
Uniqueness
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSFXCNSCJXCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60823752 | |
Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60823752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796851-83-7 | |
Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60823752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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